2-[2-Oxo-2-(2-oxochromen-3-yl)ethyl]sulfanyl-6-phenylpyridine-3-carbonitrile
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Overview
Description
2-[2-Oxo-2-(2-oxochromen-3-yl)ethyl]sulfanyl-6-phenylpyridine-3-carbonitrile is a complex organic compound that features a combination of chromenyl, pyridine, and phenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-Oxo-2-(2-oxochromen-3-yl)ethyl]sulfanyl-6-phenylpyridine-3-carbonitrile typically involves multi-step organic reactions. One common method includes the condensation of 2-oxochromen-3-yl acetic acid with 6-phenylpyridine-3-carbonitrile in the presence of a suitable catalyst. The reaction conditions often require controlled temperatures and the use of solvents such as ethanol or dimethyl sulfoxide (DMSO).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-[2-Oxo-2-(2-oxochromen-3-yl)ethyl]sulfanyl-6-phenylpyridine-3-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the pyridine or chromenyl rings.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Conditions may include the use of bases like sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohol derivatives.
Scientific Research Applications
2-[2-Oxo-2-(2-oxochromen-3-yl)ethyl]sulfanyl-6-phenylpyridine-3-carbonitrile has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including anti-cancer and anti-inflammatory properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with specific molecular targets.
Industry: Utilized in the development of advanced materials with unique properties.
Mechanism of Action
The mechanism of action of 2-[2-Oxo-2-(2-oxochromen-3-yl)ethyl]sulfanyl-6-phenylpyridine-3-carbonitrile involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or signaling pathways, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
Ethyl 2,2-difluoro-2-(2-oxo-2H-chromen-3-yl) acetate: A compound with similar chromenyl structure, known for its anti-cancer properties.
3,3’-Bis(1-n-octyl-2-methylindol-3-yl)phthalide: Another compound with chromogenic properties.
Uniqueness
2-[2-Oxo-2-(2-oxochromen-3-yl)ethyl]sulfanyl-6-phenylpyridine-3-carbonitrile is unique due to its combination of chromenyl, pyridine, and phenyl groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C23H14N2O3S |
---|---|
Molecular Weight |
398.4 g/mol |
IUPAC Name |
2-[2-oxo-2-(2-oxochromen-3-yl)ethyl]sulfanyl-6-phenylpyridine-3-carbonitrile |
InChI |
InChI=1S/C23H14N2O3S/c24-13-17-10-11-19(15-6-2-1-3-7-15)25-22(17)29-14-20(26)18-12-16-8-4-5-9-21(16)28-23(18)27/h1-12H,14H2 |
InChI Key |
PSHLFTMJJZRDTR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=C(C=C2)C#N)SCC(=O)C3=CC4=CC=CC=C4OC3=O |
Origin of Product |
United States |
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